![molecular formula C6H5N3O B2456219 [1,2,4]Triazolo[4,3-a]piridin-6-ol CAS No. 1427853-23-3](/img/structure/B2456219.png)

[1,2,4]Triazolo[4,3-a]piridin-6-ol

Descripción general

Descripción

“[1,2,4]Triazolo[4,3-a]pyridin-6-ol” is a compound that belongs to the family of triazolopyridines . Triazolopyridines are known for their broad pharmaceutical applications due to their biological activity .

Synthesis Analysis

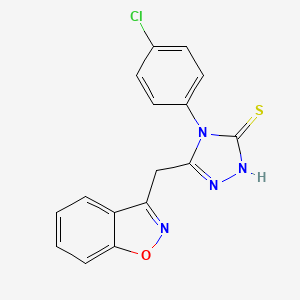

The synthesis of “[1,2,4]Triazolo[4,3-a]pyridin-6-ol” involves multi-step reactions under microwave irradiation conditions . The starting materials include 2,3-dichloropyridine and hydrazine hydrate .Molecular Structure Analysis

The molecular structure of “[1,2,4]Triazolo[4,3-a]pyridin-6-ol” has been analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program .Chemical Reactions Analysis

“[1,2,4]Triazolo[4,3-a]pyridin-6-ol” derivatives have been synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Physical And Chemical Properties Analysis

The physical and chemical properties of “[1,2,4]Triazolo[4,3-a]pyridin-6-ol” include a pale yellow solid appearance, a melting point of 188–189 °C, and specific NMR and IR spectra .Mecanismo De Acción

Target of Action

The primary targets of [1,2,4]Triazolo[4,3-a]pyridin-6-ol are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, and their overexpression or mutation is often associated with various types of cancers .

Mode of Action

[1,2,4]Triazolo[4,3-a]pyridin-6-ol interacts with its targets by binding to the kinase domains of c-Met and VEGFR-2 . This binding inhibits the kinase activity, leading to a decrease in downstream signaling pathways that promote cell proliferation and survival .

Biochemical Pathways

The inhibition of c-Met and VEGFR-2 kinases by [1,2,4]Triazolo[4,3-a]pyridin-6-ol affects multiple biochemical pathways. These include the PI3K/AKT and MAPK/ERK pathways, which are involved in cell proliferation, survival, and angiogenesis . The inhibition of these pathways leads to a decrease in tumor growth and metastasis .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and stability

Result of Action

The result of [1,2,4]Triazolo[4,3-a]pyridin-6-ol’s action is a decrease in cell proliferation and survival, leading to a reduction in tumor growth and metastasis . In vitro studies have shown that [1,2,4]Triazolo[4,3-a]pyridin-6-ol has excellent antiproliferative activities against various cancer cell lines .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using [1,2,4]Triazolo[4,3-a]pyridin-6-ol in lab experiments include its relatively simple synthesis method, high yield and purity, and its potential applications in various scientific research areas. However, there are also limitations to using this compound, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Direcciones Futuras

There are several future directions for the research and development of [1,2,4]Triazolo[4,3-a]pyridin-6-ol. These include further studies to understand its mechanism of action, optimization of synthesis methods for higher yield and purity, and the development of new applications for this compound in scientific research. Additionally, the potential use of [1,2,4]Triazolo[4,3-a]pyridin-6-ol as a therapeutic agent for the treatment of various diseases warrants further investigation.

In conclusion, [1,2,4]Triazolo[4,3-a]pyridin-6-ol is a promising compound with potential applications in various scientific research areas. Its unique structure and properties make it an attractive candidate for further studies and development. However, further research is needed to fully understand its mechanism of action and potential applications in therapeutic settings.

Métodos De Síntesis

The synthesis of [1,2,4]Triazolo[4,3-a]pyridin-6-ol involves the reaction of 2-aminopyridine with hydrazine hydrate and ethyl acetoacetate in the presence of a catalyst. The reaction proceeds through a cyclization process, resulting in the formation of the [1,2,4]Triazolo[4,3-a]pyridin-6-ol compound. The synthesis method is relatively simple and has been optimized for high yield and purity.

Aplicaciones Científicas De Investigación

Propiedades Antifúngicas

[1,2,4]Triazolo[4,3-a]piridin-6-ol ha sido reconocido por su actividad antifúngica. Exhibe efectos inhibitorios contra patógenos fúngicos, convirtiéndolo en un candidato potencial para el desarrollo de fármacos antifúngicos .

Efectos Neuroprotectores

La investigación sugiere que this compound puede tener propiedades neuroprotectoras. Podría desempeñar un papel en la protección de las neuronas del daño causado por el estrés oxidativo o las condiciones neurodegenerativas .

Aplicaciones Antibacterianas

El compuesto también muestra promesa como agente antibacteriano. Su actividad contra cepas bacterianas lo hace relevante para combatir infecciones y desarrollar nuevos antibióticos .

Potencial Herbicida

This compound ha sido investigado por sus efectos herbicidas. Los investigadores exploran su uso en el control de malezas y aplicaciones agrícolas .

Actividad Antioxidante

Como antioxidante, este compuesto puede ayudar a neutralizar los radicales libres dañinos y proteger las células del daño oxidativo. Su potencial en la prevención de enfermedades relacionadas con el estrés oxidativo justifica una mayor investigación .

Diseño y Optimización de Fármacos

Los científicos exploran this compound como un andamiaje para diseñar nuevos fármacos. Su estructura única ofrece oportunidades para optimizar las propiedades farmacológicas y mejorar la eficacia del fármaco .

Imágenes Biomédicas

Debido a sus propiedades ópticas, este compuesto podría encontrar aplicaciones en imágenes biomédicas. Los investigadores investigan su uso como una sonda fluorescente o agente de contraste para imágenes de tejidos específicos o estructuras celulares .

Biología Química e Inhibición Enzimática

This compound puede actuar como un inhibidor enzimático. Sus interacciones con objetivos biológicos podrían conducir a nuevas estrategias terapéuticas en biología química y desarrollo de fármacos .

Safety and Hazards

Análisis Bioquímico

Cellular Effects

Related compounds have shown antiproliferative activities against certain cancer cell lines . This suggests that [1,2,4]Triazolo[4,3-a]pyridin-6-ol could potentially influence cell function and cellular metabolism.

Molecular Mechanism

Related compounds have shown to inhibit the growth of cells by inhibiting the expression of certain proteins . This suggests that [1,2,4]Triazolo[4,3-a]pyridin-6-ol could potentially exert its effects at the molecular level through similar mechanisms.

Propiedades

IUPAC Name |

[1,2,4]triazolo[4,3-a]pyridin-6-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c10-5-1-2-6-8-7-4-9(6)3-5/h1-4,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PASKHTGTPULKCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN=CN2C=C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1427853-23-3 | |

| Record name | [1,2,4]triazolo[4,3-a]pyridin-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-8-(2-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2456136.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[(2R,4R)-4-methoxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2456142.png)

![2-methyl-N-(2-methylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2456143.png)

![4-chloro-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone](/img/structure/B2456144.png)

![methyl 2-(2-(4-chlorophenyl)-4,6-dioxo-3-(p-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2456149.png)

![4-tert-butyl-N-[2-(4-fluorophenyl)ethyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2456150.png)

![2-Methyl-3-[(piperidin-4-yl)methoxy]quinoxaline](/img/structure/B2456153.png)

![(E)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2456159.png)